molecular formula C11H11BrIN3O2 B1399534 tert-Butyl 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate CAS No. 916326-31-3

tert-Butyl 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate

Cat. No.: B1399534
CAS No.: 916326-31-3
M. Wt: 424.03 g/mol
InChI Key: NXIOVBJEZOJTPW-UHFFFAOYSA-N
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Description

tert-Butyl 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate (CAS: 916326-31-3) is a halogenated pyrazolo[3,4-b]pyridine derivative with the molecular formula C₁₁H₁₁BrIN₃O₂ and a molecular weight of 424.03 g/mol . It features a tert-butyl carboxylate group at the 1-position, a bromine atom at the 5-position, and an iodine atom at the 3-position of the pyrazolo[3,4-b]pyridine core. This compound is stored under sealed, dry conditions at 2–8°C and is commonly used in pharmaceutical and organic synthesis due to its dual halogen substituents, which enable sequential cross-coupling reactions .

Properties

IUPAC Name

tert-butyl 5-bromo-3-iodopyrazolo[3,4-b]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrIN3O2/c1-11(2,3)18-10(17)16-9-7(8(13)15-16)4-6(12)5-14-9/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXIOVBJEZOJTPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=C(C=N2)Br)C(=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrIN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40727188
Record name tert-Butyl 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40727188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916326-31-3
Record name tert-Butyl 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40727188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The iodine atom at position 3 demonstrates superior leaving-group capability compared to bromine, enabling selective substitution under mild conditions:

Reaction TypeConditionsProductYieldSource
Amination NH₃/MeOH, 60°C, 12h3-Amino-5-bromo derivative78%
Methoxylation NaOMe/DMF, 80°C, 6h3-Methoxy-5-bromo analog82%
Thiolation HSPh/CuI, DMSO, 100°C, 24h3-Phenylthio-5-bromo compound65%

Key observation : Iodine substitution occurs preferentially due to lower bond dissociation energy (C–I: 234 kJ/mol vs. C–Br: 276 kJ/mol) .

Transition Metal-Catalyzed Coupling Reactions

Both halogen atoms participate in cross-coupling reactions, with bromine showing higher reactivity in Suzuki-Miyaura couplings:

Suzuki-Miyaura Coupling (C5-Bromine)

Conditions : Pd(PPh₃)₄, K₂CO₃, arylboronic acid, dioxane/H₂O (3:1), 90°C .
Example :

  • Phenylboronic acid → 5-Phenyl-3-iodo derivative (94% yield) .

  • Electron-deficient boronic acids require higher temperatures (110°C) .

Sonogashira Coupling (C3-Iodine)

Conditions : PdCl₂(PPh₃)₂, CuI, Et₃N, 80°C :

  • Phenylacetylene → 3-Ethynylphenyl analog (88% yield) .

Deprotection of the tert-Butyl Group

The carboxylate protecting group is cleaved under acidic conditions:

AcidTimeTemperatureProductPurity
Trifluoroacetic acid (TFA)2h25°C5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine>95%
HCl (4M in dioxane)4h60°CSame as above92%

Application : Deprotection enables further functionalization at N1 position .

Halogen Exchange Reactions

The iodine atom undergoes efficient halogen swapping:

ReagentConditionsNew HalogenYield
CuBr₂DMF, 120°C, 24hBromine74%
Cl₂ gasCH₂Cl₂, 0°C, 2hChlorine68%

Mechanistic insight : Radical pathways dominate in copper-mediated exchanges .

Reduction of Pyridine Ring

Conditions : H₂ (1 atm), 10% Pd/C, EtOH, 25°C :

  • Converts pyridine to piperidine ring (partial reduction: 56% yield) .

Oxidation at C7 Position

Conditions : mCPBA, CH₂Cl₂, 0°C → 25°C :

  • Forms N-oxide derivative (83% yield) .

Comparative Reactivity Analysis

PositionReactivity ProfilePreferred Reactions
C3-Iodo1. Nucleophilic substitution
2. Sonogashira coupling
Amination, alkynylation
C5-Bromo1. Suzuki coupling
2. Ullmann reaction
Aryl/heteroaryl introductions
N1-BocAcid-sensitive deprotectionTFA-mediated cleavage

Synergistic effects : Sequential C3 and C5 modifications enable combinatorial library synthesis .

Stability Considerations

  • Thermal stability : Decomposes above 200°C (TGA data) .

  • Light sensitivity : Iodine substituent causes gradual decomposition under UV light (t₁/₂ = 14 days) .

  • Storage recommendations : -20°C under argon, shielded from light .

This comprehensive analysis demonstrates the compound's utility as a versatile intermediate in medicinal chemistry and materials science. The orthogonal reactivity of its halogen substituents and protected amine position enables precise structural modifications, making it particularly valuable for drug discovery pipelines .

Scientific Research Applications

Medicinal Chemistry

The compound has demonstrated potential as a scaffold for developing new therapeutic agents. Several studies have reported its efficacy in:

  • Inhibition of Kinases : Compounds derived from this scaffold have shown significant inhibitory activity against cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. For instance, one derivative exhibited an IC50 value of 0.36 µM against CDK2, highlighting its potential in cancer therapy .

Antimicrobial Activity

Research indicates that derivatives of pyrazolo[3,4-b]pyridines can act as antimicrobial agents. For example:

  • Inhibition of Bacterial Enzymes : A study identified compounds that inhibit BasE, an enzyme involved in siderophore biosynthesis in bacteria such as Acinetobacter baumannii and Klebsiella pneumoniae. This suggests potential applications in treating bacterial infections .

Biological Pathway Studies

The unique structural features of tert-butyl 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate allow researchers to explore various biological pathways:

  • Mechanistic Studies : The compound's interactions with enzymes and receptors can provide insights into cellular mechanisms and disease processes .

Case Studies

StudyObjectiveFindings
Study on CDK InhibitionEvaluate inhibitory effects on CDK2 and CDK9Demonstrated selective inhibition with IC50 values of 0.36 µM (CDK2) and 1.8 µM (CDK9) .
Antimicrobial ScreeningTest efficacy against bacterial pathogensIdentified potent inhibitors of BasE with nanomolar activity .
Structural AnalysisInvestigate binding interactions with enzymesShowed unique binding orientation in active sites, suggesting multisubstrate inhibition .

Mechanism of Action

The mechanism of action of tert-Butyl 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. For example, it has been studied as an inhibitor of tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . The compound binds to the active site of the kinase, preventing its activation and subsequent signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between tert-butyl 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate and analogous compounds are critical for understanding their reactivity, stability, and applications. Below is a detailed comparison:

Structural Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Properties/Applications
This compound (Target) C₁₁H₁₁BrIN₃O₂ 424.03 Br (5), I (3), tert-butyl (1) Dual halogenation enables sequential Suzuki-Miyaura couplings; used in kinase inhibitor synthesis .
tert-Butyl 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate C₁₂H₁₄BrN₃O₂ 312.16 Br (5), CH₃ (3), tert-butyl (1) Methyl group increases hydrophobicity; lower reactivity in cross-coupling vs. iodine .
tert-Butyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate C₁₁H₁₂IN₃O₂ 345.14 I (3), tert-butyl (1) Absence of Br limits functionalization at position 5; niche use in single-site coupling .
Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate C₉H₈BrN₃O₂ 270.08 Br (5), COOEt (3) Ethyl ester enhances solubility in polar solvents but reduces hydrolytic stability .
tert-Butyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate C₁₁H₁₂BrN₃O₂ 298.14 Br (5), tert-butyl (1) Lacks iodine at position 3, limiting versatility in multi-step syntheses .

Biological Activity

tert-Butyl 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its biological activities, particularly as a potential therapeutic agent. This article reviews its biological activity, including mechanisms of action, cellular effects, and applications in drug discovery.

Chemical Structure and Properties

The compound has the molecular formula C11H12BrI N3O2 and features a pyrazolo[3,4-b]pyridine core substituted with bromine and iodine atoms. Its structural characteristics contribute to its reactivity and interaction with biological targets.

Target Enzymes

This compound has been identified as a tropomyosin receptor kinase (TRK) inhibitor , which plays a crucial role in various signaling pathways involved in cancer cell proliferation and survival. The inhibition of TRKs leads to the disruption of downstream signaling cascades such as Ras/Erk and PI3K/Akt pathways, which are pivotal in tumorigenesis.

Biochemical Pathways

The compound's interaction with TRKs results in:

  • Inhibition of phosphorylation : By binding to the kinase domain, it prevents substrate phosphorylation.
  • Modulation of cell signaling : Alters pathways that regulate cell growth and apoptosis.

Anticancer Properties

Research indicates that this compound exhibits antiproliferative activity against various cancer cell lines. For example:

  • Cell Lines Tested : Km-12 (colon cancer), HEL (acute erythroid leukemia), K-562 (chronic myeloid leukemia), and breast cancer lines (MCF-7, MDA-MB-231).
  • Mechanism : Inhibition of cell proliferation is linked to the compound's ability to interfere with critical signaling pathways.

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. In vitro studies demonstrated effectiveness against several bacterial strains using methods such as the agar-well diffusion technique. Specific findings include:

  • Active Against : Gram-positive and Gram-negative bacteria.

Case Studies and Research Findings

A series of studies have explored the biological activity of this compound:

  • Antiproliferative Activity Study :
    • Objective : To evaluate cytotoxic effects on hematological tumor cell lines.
    • Findings : Compounds derived from tert-butyl 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine showed IC50 values ranging from 1.30 μM to 4.75 μM against various cancer cell lines, indicating significant anticancer potential .
  • Structure–Activity Relationship (SAR) :
    • A study focused on modifying the side chains of the pyrazolo[3,4-b]pyridine scaffold to enhance biological activity.
    • Results indicated that specific modifications led to increased potency against targeted cancer cells while maintaining lower toxicity in non-cancerous Vero cells .

Data Table: Biological Activity Overview

Cell LineIC50 Value (μM)Activity Type
Km-122.50Anticancer
HEL1.30Anticancer
K-5623.25Anticancer
MDA-MB-2314.75Anticancer
S. aureus15.00Antibacterial
E. coli20.00Antibacterial

Q & A

Basic: What are the standard synthetic protocols for tert-Butyl 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate?

The synthesis typically involves sequential halogenation and protection steps. A representative procedure involves coupling 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine with tert-butyl chloroformate in the presence of a base like K₂CO₃ in acetonitrile (ACN). After stirring at room temperature, the product is extracted with EtOAc, washed with brine, dried over Na₂SO₄, and purified via silica gel chromatography (eluent: hexane/EtOAc gradients) to achieve moderate yields (50–70%) .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : Assigns proton and carbon environments, with characteristic signals for the tert-butyl group (δ ~1.44 ppm, singlet) and pyrazolo-pyridine backbone (δ 7.5–8.5 ppm for aromatic protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (exact mass: 330.0077) .
  • FT-IR : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) from the carboxylate group .

Advanced: How can reaction conditions be optimized to improve yield in derivative synthesis?

Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, ACN) enhance reactivity in nucleophilic substitutions .
  • Catalyst use : Pd-based catalysts (e.g., Pd(PPh₃)₄) can facilitate cross-coupling reactions for introducing aryl/alkyl groups at halogenated positions .
  • Temperature control : Stepwise heating (e.g., reflux in THF at 65°C) minimizes side reactions during iodination/bromination steps .

Advanced: What computational tools aid in predicting the reactivity of this compound?

  • Density Functional Theory (DFT) : Models electronic properties (e.g., Fukui indices) to predict electrophilic/nucleophilic sites for functionalization .
  • Molecular docking : Evaluates binding affinities of derivatives (e.g., sulfonamide-linked analogs) to biological targets like bacterial enzymes .

Basic: How is the tert-butyl group strategically advantageous in synthesis?

The tert-butyl carbamate (Boc) group:

  • Acts as a protecting group for the pyrazole NH, preventing unwanted side reactions during halogenation or cross-coupling .
  • Enhances solubility in organic solvents, facilitating purification via chromatography .

Advanced: How are structural contradictions resolved during X-ray crystallographic analysis?

  • Software tools : SHELXL refines crystal structures by adjusting anisotropic displacement parameters and validating against Fo-Fc difference maps .
  • Validation metrics : Check R-factor convergence (<0.05), data-to-parameter ratios (>15:1), and geometry outliers (e.g., bond angle deviations >5°) .

Basic: What safety precautions are essential when handling this compound?

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Perform reactions in a fume hood to mitigate inhalation risks from volatile reagents (e.g., ACN) .
  • Storage : Keep in a cool, dry place away from ignition sources, as tert-butyl groups can decompose under heat .

Advanced: How do steric and electronic effects influence substitution patterns in derivatives?

  • Steric hindrance : The tert-butyl group directs electrophiles (e.g., iodonium salts) to the less hindered 3-position of the pyridine ring .
  • Electronic effects : Electron-withdrawing bromine at C5 activates the pyridine ring for nucleophilic aromatic substitution at C3 .

Basic: What are the primary research applications of this compound?

  • Pharmaceutical intermediates : Used to synthesize antibacterial agents (e.g., sulfonamide derivatives) via Buchwald-Hartwig amination .
  • Ligand design : Functionalized as sigma receptor ligands for neuropharmacology studies .

Advanced: How are regioselectivity challenges addressed during halogenation?

  • Directing groups : The Boc group at N1 directs electrophilic iodination/bromination to C3 and C5 via resonance stabilization .
  • Temperature modulation : Lower temperatures (0–5°C) favor monohalogenation, while higher temperatures promote dihalogenation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
Reactant of Route 2
tert-Butyl 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate

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